molecular formula C17H17N3O2S B14583737 Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]- CAS No. 61582-15-8

Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-

Cat. No.: B14583737
CAS No.: 61582-15-8
M. Wt: 327.4 g/mol
InChI Key: PPMYXHMGAVTYBF-UHFFFAOYSA-N
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Description

Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]- is a complex organic compound that features a triazine ring substituted with phenyl groups and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]- typically involves the reaction of cyanuric chloride with appropriate amines and thiols. One common method includes the substitution of one chloride ion of cyanuric chloride with 4-aminobenzoic acid in the presence of sodium carbonate as an acid scavenger . The reaction is carried out in an ice bath to control the temperature and ensure the selective substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]- can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The phenyl groups and the triazine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings or the triazine ring.

Scientific Research Applications

Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]- is unique due to its combination of a thioacetic acid moiety with a triazine ring substituted with phenyl groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

CAS No.

61582-15-8

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(2,4-diphenyl-1,2,3,4-tetrahydro-1,3,5-triazin-6-yl)sulfanyl]acetic acid

InChI

InChI=1S/C17H17N3O2S/c21-14(22)11-23-17-19-15(12-7-3-1-4-8-12)18-16(20-17)13-9-5-2-6-10-13/h1-10,15-16,18H,11H2,(H,19,20)(H,21,22)

InChI Key

PPMYXHMGAVTYBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC(N=C(N2)SCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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